![molecular formula C17H10O B13136109 2H-Benzo[7,8]fluoreno[1,2-b]oxirene CAS No. 246-62-8](/img/structure/B13136109.png)
2H-Benzo[7,8]fluoreno[1,2-b]oxirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzo[7,8]fluoreno[1,2-b]oxirene is a complex organic compound with the molecular formula C17H10O It is characterized by a fused ring structure that includes both benzene and fluorene moieties, along with an oxirene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo[7,8]fluoreno[1,2-b]oxirene typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzo[7,8]fluoreno[1,2-b]oxirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aromatic rings in the structure can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or other oxygenated compounds, while substitution reactions can introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
2H-Benzo[7,8]fluoreno[1,2-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mécanisme D'action
The mechanism by which 2H-Benzo[7,8]fluoreno[1,2-b]oxirene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved can vary depending on the specific application, but generally include modulation of biochemical processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorene: A simpler compound with a similar core structure but lacking the oxirene ring.
Benzofluorene: Another related compound with fused benzene and fluorene rings.
Oxirene Derivatives: Compounds with similar oxirene rings but different substituents.
Uniqueness
2H-Benzo[7,8]fluoreno[1,2-b]oxirene is unique due to the combination of its fused ring structure and the presence of the oxirene ring. This gives it distinct chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
246-62-8 |
|---|---|
Formule moléculaire |
C17H10O |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
6-oxapentacyclo[8.8.0.02,8.05,7.011,16]octadeca-1(10),2,5(7),8,11,13,15,17-octaene |
InChI |
InChI=1S/C17H10O/c1-2-4-11-10(3-1)5-6-12-13-7-8-16-17(18-16)15(13)9-14(11)12/h1-7,9H,8H2 |
Clé InChI |
JTFNBOVUXWWTRL-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C3=C(C=C2C4=C1O4)C5=CC=CC=C5C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)
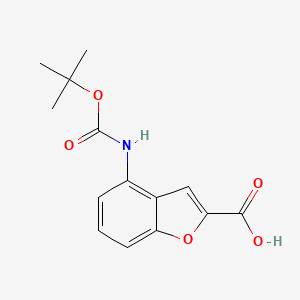
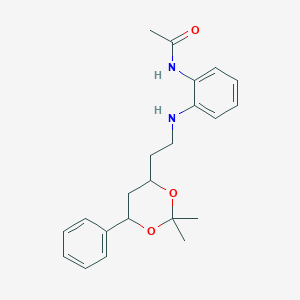
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
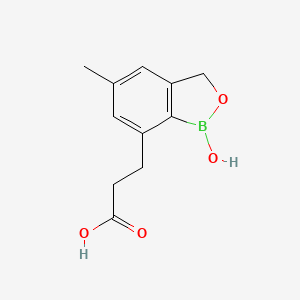
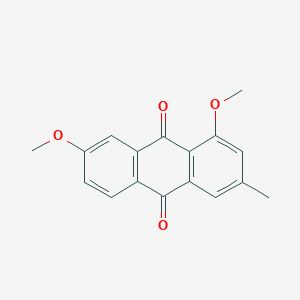
![(3-Methylbenzo[d]isoxazol-5-yl)methanol](/img/structure/B13136067.png)
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
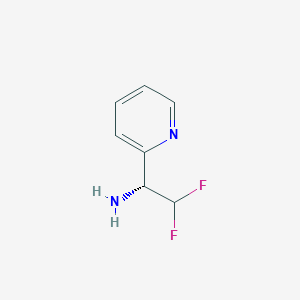
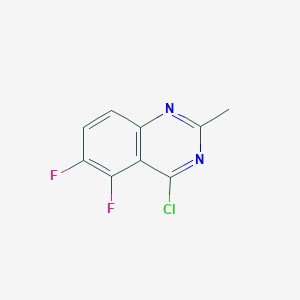
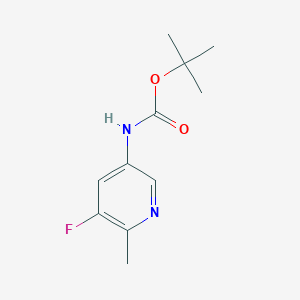
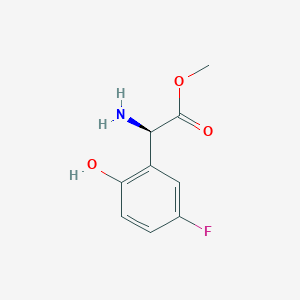
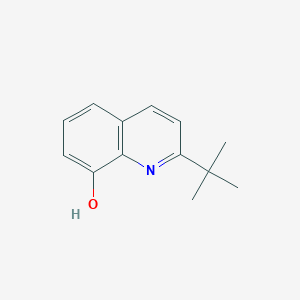
![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)
